molecular formula C14H25N3O3S B12783889 2,5,5-Trimethyl-2-(2-(4-methyl-1-piperazinyl)-2-oxoethyl)-4-thiazolidinecarboxylic acid CAS No. 85486-56-2

2,5,5-Trimethyl-2-(2-(4-methyl-1-piperazinyl)-2-oxoethyl)-4-thiazolidinecarboxylic acid

Cat. No.: B12783889
CAS No.: 85486-56-2
M. Wt: 315.43 g/mol
InChI Key: GBUMGLXNBYBLHC-UHFFFAOYSA-N
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Description

This compound features a thiazolidinecarboxylic acid core substituted with three methyl groups (2,5,5-trimethyl) and a 4-methylpiperazinyl-oxoethyl side chain. The thiazolidine ring, a sulfur- and nitrogen-containing heterocycle, may contribute to conformational stability and metabolic resistance .

Properties

CAS No.

85486-56-2

Molecular Formula

C14H25N3O3S

Molecular Weight

315.43 g/mol

IUPAC Name

2,5,5-trimethyl-2-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-1,3-thiazolidine-4-carboxylic acid

InChI

InChI=1S/C14H25N3O3S/c1-13(2)11(12(19)20)15-14(3,21-13)9-10(18)17-7-5-16(4)6-8-17/h11,15H,5-9H2,1-4H3,(H,19,20)

InChI Key

GBUMGLXNBYBLHC-UHFFFAOYSA-N

Canonical SMILES

CC1(C(NC(S1)(C)CC(=O)N2CCN(CC2)C)C(=O)O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5,5-Trimethyl-2-(2-(4-methyl-1-piperazinyl)-2-oxoethyl)-4-thiazolidinecarboxylic acid typically involves multiple steps:

    Formation of the Thiazolidine Ring: The initial step involves the cyclization of a suitable precursor to form the thiazolidine ring. This can be achieved through the reaction of a thiol with an aldehyde or ketone under acidic conditions.

    Introduction of the Piperazine Moiety: The piperazine ring is introduced through a nucleophilic substitution reaction. This involves reacting a suitable piperazine derivative with an intermediate compound containing a leaving group.

    Final Assembly:

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable synthesis.

Chemical Reactions Analysis

Types of Reactions

2,5,5-Trimethyl-2-(2-(4-methyl-1-piperazinyl)-2-oxoethyl)-4-thiazolidinecarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol or amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmacological Applications

1. Anticancer Activity
Research indicates that derivatives of thiazolidinecarboxylic acids exhibit significant anticancer properties. For example, compounds similar to 2,5,5-trimethyl-4-thiazolidinecarboxylic acid have been synthesized and tested against various cancer cell lines. Notably, compounds with specific substitutions on the thiazolidine ring have shown promising results in inhibiting tumor growth in prostate cancer and melanoma models .

Case Study:
A study synthesized a series of thiazolidine derivatives and evaluated their cytotoxic effects on prostate cancer cells. The results demonstrated that certain modifications enhanced the inhibitory effects on cell proliferation, suggesting that structural variations can significantly impact biological activity .

2. GPCR Signaling Inhibition
This compound has been designed to interact with G protein-coupled receptors (GPCRs), which play a crucial role in cellular signaling pathways related to cancer cell survival and proliferation. By inhibiting these pathways, the compound could potentially serve as a therapeutic agent in cancer treatment strategies .

Biochemical Applications

1. Enzyme Inhibition
Thiazolidine derivatives are known to act as enzyme inhibitors. The specific structure of 2,5,5-trimethyl-2-(2-(4-methyl-1-piperazinyl)-2-oxoethyl)-4-thiazolidinecarboxylic acid allows it to modulate enzyme activity involved in metabolic pathways, making it a valuable tool for biochemical research .

Case Study:
In a biochemical assay, derivatives of this compound were tested for their ability to inhibit specific enzymes linked to metabolic disorders. The findings indicated that certain derivatives effectively reduced enzyme activity, highlighting their potential as therapeutic agents in metabolic diseases .

Structural Insights and Synthesis

The synthesis of 2,5,5-trimethyl-2-(2-(4-methyl-1-piperazinyl)-2-oxoethyl)-4-thiazolidinecarboxylic acid involves several steps that allow for structural modifications. This flexibility in synthesis enables researchers to create various analogs with potentially enhanced biological activities.

Mechanism of Action

The mechanism of action of 2,5,5-Trimethyl-2-(2-(4-methyl-1-piperazinyl)-2-oxoethyl)-4-thiazolidinecarboxylic acid involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It may influence various biochemical pathways, including signal transduction, metabolic processes, and gene expression.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Heterocyclic Core Comparison

  • Thiabendazole (): Contains a thiazole ring (aromatic, unsaturated) and benzimidazole. Unlike the saturated thiazolidine ring in the target compound, thiabendazole’s aromaticity enhances rigidity and UV stability, making it suitable as a pesticide .
  • 5-CA-2-HM-MCBX (): Features a benzoic acid backbone with hydroxymethyl and methoxy groups. While lacking sulfur, its carboxylic acid group may share similar ionization properties with the target compound’s thiazolidinecarboxylic acid moiety .

Piperazine Derivatives

  • Gd-DOTA-DSPE (): Contains a tetraazacyclododecane (DOTA) macrocycle with a piperazine-like side chain. The 4-methylpiperazinyl group in the target compound likely enhances solubility and metal-binding capacity, akin to DOTA’s use in paramagnetic contrast agents .

Methylamino and Carboxylic Acid Motifs

  • DX-CA-[S2200] (): A methylamino-substituted benzoic acid derivative. The methylamino group in both compounds could influence metabolic pathways, such as N-methylation or oxidative deamination .

Hypothetical Data Table

Note: Specific pharmacological or physicochemical data for the target compound are unavailable in the provided evidence.

Property Target Compound Thiabendazole Gd-DOTA-DSPE 5-CA-2-HM-MCBX
Core Structure Thiazolidinecarboxylic acid Thiazole + benzimidazole DOTA macrocycle + DSPE lipid Benzoic acid + hydroxymethyl
Key Functional Groups 4-Methylpiperazinyl, carboxylic acid Aromatic thiazole, NH groups Gadolinium chelator, phosphate Methoxy, methylamino
Solubility (Predicted) Moderate (piperazine enhances aqueous solubility) Low (hydrophobic aromatic core) High (due to lipid conjugate) Moderate (polar substituents)
Bioactivity Potential CNS or antimicrobial activity Antifungal MRI contrast agent Unknown (metabolite intermediate)

Research Findings and Limitations

  • Toxicity Considerations : Piperazine derivatives (e.g., Gd-DOTA-DSPE) are generally well-tolerated but may induce renal toxicity at high doses .
  • Gaps in Evidence: No direct pharmacological or synthetic data exist for the target compound in the provided sources. Further studies are needed to validate its bioactivity and safety profile.

Biological Activity

2,5,5-Trimethyl-2-(2-(4-methyl-1-piperazinyl)-2-oxoethyl)-4-thiazolidinecarboxylic acid is a thiazolidine derivative that has garnered attention for its potential biological activities. This compound is characterized by a thiazolidine ring, which is known for various pharmacological properties, including anti-inflammatory, antibacterial, and antiviral effects. This article reviews the biological activity of this compound based on available literature, including case studies and research findings.

Chemical Structure

The compound features a complex structure that can be broken down into its key components:

  • Thiazolidine ring : A five-membered ring containing sulfur and nitrogen.
  • Piperazine moiety : A six-membered ring containing two nitrogen atoms.
  • Carboxylic acid group : Contributes to its acidic properties and potential reactivity.

Antiviral Activity

Research indicates that thiazolidine derivatives can exhibit significant antiviral properties. For instance, a study on cysteine derivatives highlighted the antiviral efficacy of thiazolidine-4-carboxylic acids against Tobacco Mosaic Virus (TMV). Compounds similar to our target compound showed inhibitory rates of up to 51% at concentrations of 500 μg/mL . This suggests that 2,5,5-trimethyl-2-(2-(4-methyl-1-piperazinyl)-2-oxoethyl)-4-thiazolidinecarboxylic acid may possess comparable antiviral activity.

Antibacterial Activity

Thiazolidine derivatives have also been investigated for their antibacterial effects. A series of thiazolidine compounds demonstrated moderate to good antibacterial activity against various strains . While specific data on the target compound's antibacterial efficacy is limited, its structural similarities to known active compounds suggest potential effectiveness.

Anti-inflammatory Activity

Thiazolidines are recognized for their anti-inflammatory properties. Studies have shown that certain derivatives can significantly reduce inflammation markers in vivo . The mechanism often involves the inhibition of pro-inflammatory cytokines and modulation of immune responses. Although direct studies on the target compound are scarce, its structural characteristics align with those of known anti-inflammatory agents.

In Vitro Studies

A recent study synthesized various thiazolidine derivatives and evaluated their biological activities. Among these, compounds with similar structures to 2,5,5-trimethyl-2-(2-(4-methyl-1-piperazinyl)-2-oxoethyl)-4-thiazolidinecarboxylic acid exhibited promising results in terms of antiviral and antibacterial activities . These findings support the hypothesis that our compound may also demonstrate significant biological activity.

In Vivo Studies

In vivo studies on related thiazolidine compounds have shown effectiveness in models of inflammation and infection. For example, the administration of certain thiazolidine derivatives resulted in reduced symptoms in experimental autoimmune encephalomyelitis models . This suggests that further investigation into 2,5,5-trimethyl-2-(2-(4-methyl-1-piperazinyl)-2-oxoethyl)-4-thiazolidinecarboxylic acid could yield valuable insights into its therapeutic potential.

Data Summary Table

Activity Type Efficacy Reference
AntiviralInhibitory rate up to 51%
AntibacterialModerate to good activity
Anti-inflammatorySignificant reduction in markers

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